molecular formula C11H9ClO2 B8640769 5-allyl-4-chloro-2-benzofuran-1(3H)-one

5-allyl-4-chloro-2-benzofuran-1(3H)-one

Cat. No. B8640769
M. Wt: 208.64 g/mol
InChI Key: QNPJKAFRCUEANY-UHFFFAOYSA-N
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Patent
US08999991B2

Procedure details

To a flask charged with 5-bromo-4-chloro-2-benzofuran-1(3H)-one (190 mg, 0.77 mmol) and a stir bar was added allyl tri-n-butyltin (0.36 mL, 1.2 mmol), PdCl2(dppf)-DCM complex, lithium chloride (0.098 mg, 2.3 mmol), and toluene (5 mL). The flask was fitted with a condensor, purged three times with nitrogen, and heated to reflux for 6 hours. When LC showed complete reaction, the crude material was purified by MPLC to provide 5-allyl-4-chloro-2-benzofuran-1(3H)-one. LC-MS (IE, m/z): 209 [M+1]+;
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
0.36 mL
Type
reactant
Reaction Step Two
Quantity
0.098 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][C:5]2[C:6](=[O:9])[O:7][CH2:8][C:4]=2[C:3]=1[Cl:12].[CH2:13]([Sn](CCCC)(CCCC)CCCC)[CH:14]=[CH2:15].[Cl-].[Li+]>C1(C)C=CC=CC=1>[CH2:15]([C:2]1[CH:11]=[CH:10][C:5]2[C:6](=[O:9])[O:7][CH2:8][C:4]=2[C:3]=1[Cl:12])[CH:14]=[CH2:13] |f:2.3|

Inputs

Step One
Name
Quantity
190 mg
Type
reactant
Smiles
BrC1=C(C2=C(C(OC2)=O)C=C1)Cl
Step Two
Name
Quantity
0.36 mL
Type
reactant
Smiles
C(C=C)[Sn](CCCC)(CCCC)CCCC
Name
Quantity
0.098 mg
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was fitted with a condensor
CUSTOM
Type
CUSTOM
Details
purged three times with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
the crude material was purified by MPLC

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1=C(C2=C(C(OC2)=O)C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.